molecular formula C18H26N2O3 B6343175 tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate CAS No. 1383342-71-9

tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate

Cat. No. B6343175
CAS RN: 1383342-71-9
M. Wt: 318.4 g/mol
InChI Key: MQAXUJKDMYGIJR-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1383342-71-9. It has a molecular weight of 318.42 . The compound is also known by its IUPAC name, tert-butyl 4-(N-methylbenzamido)piperidine-1-carboxylate .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-10-15(11-13-20)19(4)16(21)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 318.42 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Protein Degradation in PROTAC Development

Boc-Met-OH: serves as a valuable semi-flexible linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. By bridging the gap between target proteins and the cellular degradation machinery, PROTACs offer a promising avenue for targeted protein degradation. Researchers utilize Boc-Met-OH as a key building block in constructing these novel compounds .

Organic Synthesis: Building Blocks and Intermediates

Piperazine: derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate , play a crucial role in organic synthesis. These compounds, derived from Boc-Met-OH , serve as versatile building blocks. Researchers employ them to create a wide range of organic molecules, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Drug Precursor Control: Fentanyl Synthesis

Interestingly, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) , a close relative of Boc-Met-OH , plays a critical role in the synthesis of fentanyl. Fentanyl, a potent synthetic opioid, has contributed significantly to the opioid crisis in North America. International efforts have placed certain precursors, including 1-boc-4-AP , under control to curb illicit fentanyl production .

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle the compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl 4-[benzoyl(methyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-12-10-15(11-13-20)19(4)16(21)14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAXUJKDMYGIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(N-methylbenzamido)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

In a round bottomed flask benzoic acid (0.627 g, 5.13 mmol, commercially available from e.g. Sigma-Aldrich) and HATU (2.129 g, 5.60 mmol) were dissolved in DCM (10 mL). The reaction mixture was stirred at room temperature for 30 minutes before 1-boc-4-methylaminopiperidine (1 g, 4.67 mmol, commercially available from e.g. Apollo, Fluorochem or Astatech) was added followed by triethylamine (1.626 mL, 11.67 mmol). The reaction was stirred at room temperature overnight. Solvent was removed in vacuo and the crude dissolved in DCM then organic phase was extracted with a saturated NaHCO3 solution (twice), a 10% citric acid solution (twice) then washed with brine and dried over MgSO4. Solvent was removed in vacuo and the crude purified on a silica column (40+M) eluting with DCM/MeOH; 90/10. Fractions containing desired compound were joined and solvents were removed in vacuo, to give title compound D14 as a pale yellow oil in 1.66 g. LCMS [M+H]+319.13 [M+H-tBu]+263.03@1.01 min (2 min run)
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1.626 mL
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2.129 g
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10 mL
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